Cas no 92614-86-3 (3-(1H-Tetrazol-1-yl)propanoic acid)
3-(1H-Tetrazol-1-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 1H-Tetrazole-1-propanoicacid
- 3-(1H-Tetrazol-1-yl)propanoic acid
- 3-(tetrazol-1-yl)propanoic acid
- 3-Tetrazol-1-yl-propionic acid
- 3-(1H-tetrazol-1-yl)propanoic acid(SALTDATA: FREE)
- 3-Tetrazol-1-yl-propionsaeure
- BB 0221283
- 3-(1,2,3,4-tetraazolyl)propanoic acid
- EN300-191904
- AKOS000264697
- 3-(tetrazol-1-yl)-propionic acid
- 92614-86-3
- Propionic acid, 3-tetrazol-1-yl-
- FT-0705111
- Z1198163093
- MFCD03724085
- CS-0238240
- 3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid
- DTXSID00361542
- SCHEMBL2000946
- 3-(1,2,3,4-tetrazol-1-yl)propanoic acid
- 3-(1H-Tetrazol-1-yl)propanoic acid, AldrichCPR
- VS-02588
- 1H-Tetrazole-1-propanoic acid
- STK500537
- ALBB-007422
- BBL010609
- DA-18675
- G30308
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- MDL: MFCD03724085
- Inchi: 1S/C4H6N4O2/c9-4(10)1-2-8-3-5-6-7-8/h3H,1-2H2,(H,9,10)
- InChI Key: WMTYEYUOSFTJBH-UHFFFAOYSA-N
- SMILES: OC(CCN1C=NN=N1)=O
Computed Properties
- Exact Mass: 142.04900
- Monoisotopic Mass: 142.049
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.9A^2
- XLogP3: -1
Experimental Properties
- Density: 1.61
- Boiling Point: 377°C at 760 mmHg
- Flash Point: 181.8°C
- Refractive Index: 1.682
- PSA: 80.90000
- LogP: -0.85220
3-(1H-Tetrazol-1-yl)propanoic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(1H-Tetrazol-1-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 057795-250mg |
3-Tetrazol-1-yl-propionic acid |
92614-86-3 | 95% | 250mg |
£80.00 | 2022-03-01 | |
| Fluorochem | 057795-1g |
3-Tetrazol-1-yl-propionic acid |
92614-86-3 | 95% | 1g |
£123.00 | 2022-03-01 | |
| Fluorochem | 057795-5g |
3-Tetrazol-1-yl-propionic acid |
92614-86-3 | 95% | 5g |
£372.00 | 2022-03-01 | |
| Fluorochem | 057795-10g |
3-Tetrazol-1-yl-propionic acid |
92614-86-3 | 95% | 10g |
£607.00 | 2022-03-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00437-1G |
3-(1H-Tetrazol-1-yl)propanoic acid |
92614-86-3 | 1g |
¥2336.77 | 2023-11-14 | ||
| TRC | H222215-50mg |
3-(1H-Tetrazol-1-yl)propanoic acid |
92614-86-3 | 50mg |
$ 105.00 | 2022-06-04 | ||
| TRC | H222215-100mg |
3-(1H-Tetrazol-1-yl)propanoic acid |
92614-86-3 | 100mg |
$ 170.00 | 2022-06-04 | ||
| TRC | H222215-250mg |
3-(1H-Tetrazol-1-yl)propanoic acid |
92614-86-3 | 250mg |
$ 335.00 | 2022-06-04 | ||
| A2B Chem LLC | AH83524-1g |
3-TETRAZOL-1-YL-PROPIONIC ACID |
92614-86-3 | 95% | 1g |
$118.00 | 2024-07-18 | |
| A2B Chem LLC | AH83524-5g |
3-TETRAZOL-1-YL-PROPIONIC ACID |
92614-86-3 | 95% | 5g |
$441.00 | 2024-07-18 |
3-(1H-Tetrazol-1-yl)propanoic acid Suppliers
3-(1H-Tetrazol-1-yl)propanoic acid Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 3-(1H-Tetrazol-1-yl)propanoic acid
3-(1H-Tetrazol-1-yl)propanoic Acid: A Comprehensive Overview
3-(1H-Tetrazol-1-yl)propanoic acid (CAS No. 92614-86-3) is a versatile compound with significant applications in the fields of medicinal chemistry, pharmaceuticals, and materials science. This article provides a detailed overview of its chemical properties, synthesis methods, biological activities, and recent research advancements.
Chemical Properties and Structure: 3-(1H-Tetrazol-1-yl)propanoic acid is a white crystalline solid with a molecular formula of C6H7N3O2. It has a molecular weight of 157.14 g/mol. The compound features a tetrazole ring attached to a propionic acid moiety, which imparts unique chemical and biological properties. The tetrazole ring is known for its high stability and ability to form strong hydrogen bonds, making it an attractive functional group in drug design.
Synthesis Methods: The synthesis of 3-(1H-Tetrazol-1-yl)propanoic acid can be achieved through various routes. One common method involves the reaction of 3-bromopropionic acid with sodium azide followed by thermal decomposition to form the tetrazole ring. Another approach utilizes the reaction of propionyl chloride with sodium azide and subsequent treatment with an acid catalyst. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods, such as the use of microwave-assisted reactions and catalytic systems that minimize waste and energy consumption.
Biological Activities: 3-(1H-Tetrazol-1-yl)propanoic acid has been extensively studied for its biological activities. It exhibits potent inhibitory effects on various enzymes, particularly those involved in metabolic pathways. One notable application is its use as an inhibitor of angiotensin-converting enzyme (ACE), which plays a crucial role in the regulation of blood pressure. Studies have shown that derivatives of 3-(1H-Tetrazol-1-yl)propanoic acid can effectively lower blood pressure and are being explored as potential antihypertensive agents.
Pharmaceutical Applications: The unique properties of 3-(1H-Tetrazol-1-yl)propanoic acid make it a valuable building block in the development of pharmaceuticals. Its ability to form stable complexes with metal ions has led to its use in the design of metal-based drugs, particularly those targeting cancer and inflammatory diseases. Additionally, the compound's high solubility and low toxicity profile make it suitable for oral administration, enhancing its therapeutic potential.
Recent Research Advancements: Recent research has focused on optimizing the pharmacological properties of 3-(1H-Tetrazol-1-yl)propanoic acid through structural modifications. For example, the introduction of substituents on the propionic acid moiety has been shown to enhance its binding affinity to target proteins and improve its pharmacokinetic properties. Furthermore, studies have explored the use of 3-(1H-Tetrazol-1-yl)propanoic acid as a scaffold for developing multifunctional drugs that can target multiple disease pathways simultaneously.
Mechanisms of Action: The biological activities of 3-(1H-Tetrazol-1-yl)propanoic acid are primarily attributed to its ability to interact with specific protein targets. For instance, its inhibitory effect on ACE is mediated by its binding to the active site of the enzyme, thereby blocking the conversion of angiotensin I to angiotensin II. This mechanism has been validated through both in vitro and in vivo studies, demonstrating its potential as a therapeutic agent.
Safety and Toxicology: Safety assessments have shown that 3-(1H-Tetrazol-1-yl)propanoic acid exhibits low toxicity at therapeutic concentrations. Preclinical studies in animal models have not reported significant adverse effects, making it a promising candidate for further clinical evaluation. However, ongoing research is necessary to fully understand its long-term safety profile and potential side effects.
FUTURE DIRECTIONS: The future prospects for 3-(1H-Tetrazol-1-yl)propanoic acid are promising. Ongoing research aims to identify novel derivatives with enhanced pharmacological properties and broader therapeutic applications. Additionally, efforts are being made to develop more efficient synthesis methods that are cost-effective and environmentally sustainable. As our understanding of this compound continues to grow, it is likely to play an increasingly important role in drug discovery and development.
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